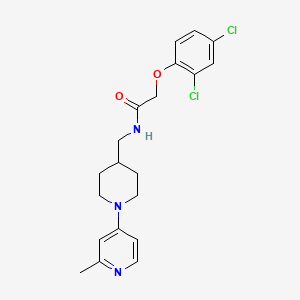![molecular formula C20H24N2O3 B2410230 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one CAS No. 2415634-10-3](/img/structure/B2410230.png)
1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one, also known as BDMPI, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BDMPI is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being explored.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new treatments for anxiety and depression. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In medicinal chemistry, this compound has been explored as a starting point for the development of new drugs with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one is still being investigated, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to have affinity for a number of different receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the α2-adrenergic receptor. It is thought that this compound may act as an agonist or antagonist at these receptors, leading to changes in the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that have been studied in animal models. In addition to its anxiolytic and antidepressant effects, this compound has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and standard laboratory techniques, making it accessible to a wide range of researchers. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound, which may involve the use of advanced imaging techniques and molecular modeling. Additionally, this compound may be studied in combination with other drugs to investigate potential synergistic effects.
Synthesemethoden
The synthesis of 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzaldehyde with benzylamine to form 1-benzyl-3,5-dimethoxybenzene. This intermediate is then reacted with piperazine in the presence of acetic acid to yield this compound. The purity and yield of the final product can be improved through recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
1-benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-10-17(11-19(12-18)25-2)13-21-8-9-22(20(23)15-21)14-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANLSAQOXQCKMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)


![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)




![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)